1-(Cyclopropylmethoxy)-4-iodobenzene
Overview
Description
“1-(Cyclopropylmethoxy)-4-iodobenzene” is a compound that contains a benzene ring, an iodine atom, and a cyclopropylmethoxy group. The name suggests that the iodine atom is attached to the fourth carbon of the benzene ring, and the cyclopropylmethoxy group is attached to the first carbon .
Molecular Structure Analysis
The molecular structure of “1-(Cyclopropylmethoxy)-4-iodobenzene” would consist of a benzene ring with an iodine atom and a cyclopropylmethoxy group attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The chemical reactions of “1-(Cyclopropylmethoxy)-4-iodobenzene” would depend on the reagents and conditions used. The iodine atom could potentially undergo substitution reactions, and the cyclopropylmethoxy group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Cyclopropylmethoxy)-4-iodobenzene” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Reactivity Studies
Research on compounds structurally related to 1-(Cyclopropylmethoxy)-4-iodobenzene focuses on their synthesis and reactivity. For example, donor-acceptor cyclopropanes, when reacted with iodobenzene dichloride, afford ring-opened products bearing chlorine atoms. This demonstrates the utility of iodobenzene compounds in synthesizing various derivatives through ring-opening reactions, applicable in the development of complex molecules (Garve et al., 2014). Additionally, iodobenzene-catalyzed cyclization of N-methoxyethanesulfonamides with M-chloroperoxybenzoic acid results in the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides, highlighting iodobenzene's role in facilitating cyclization reactions leading to heterocyclic compounds (Moroda & Togo, 2008).
Catalytic and Oxidative Applications
Iodobenzene derivatives serve as catalysts in various chemical transformations. For instance, iodobenzene-catalyzed intramolecular oxidative cyclization of δ-alkynyl β-ketoesters underlines the potential of iodobenzene in synthesizing cyclopentane products with excellent diastereoselectivity (Rodríguez & Moran, 2011). Similarly, the synthesis of highly functionalized cyclopropanes via iodobenzene-catalyzed oxidative cyclization showcases the versatility of iodobenzene in mediating cyclopropanation reactions (Li, Guo, & Fan, 2020).
Applications in Organic Synthesis
Iodobenzene compounds are instrumental in the selective synthesis of complex organic molecules. The formation of dibenzo[a,c]cyclooctatetraenes via palladium-catalyzed cyclic homocoupling of borylvinyl iodobenzene derivatives showcases the application of iodobenzene in constructing cyclic structures with potential applications in materials science and pharmacology (Zhang et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(cyclopropylmethoxy)-4-iodobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCTVGYGXSIFST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethoxy)-4-iodobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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